Product packaging for Boc-DL-phenylalanine methyl ester(Cat. No.:CAS No. 19901-50-9)

Boc-DL-phenylalanine methyl ester

Cat. No.: B3060216
CAS No.: 19901-50-9
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

The primary significance of Boc-DL-phenylalanine methyl ester in synthetic organic chemistry lies in its role as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. orgsyn.org This protection is crucial as it prevents the highly reactive amine group from participating in unwanted side reactions during complex synthetic sequences, particularly in peptide synthesis. The Boc group enhances the stability and often the solubility of the amino acid derivative, making it a more manageable reagent in organic solvents. chemimpex.com

The presence of both the Boc-protected amine and the methyl ester-protected carboxylic acid allows for selective deprotection and subsequent reaction at either end of the phenylalanine backbone. The Boc group is notably labile under acidic conditions (e.g., using trifluoroacetic acid), while the methyl ester can be removed through saponification with a base like sodium hydroxide (B78521). nih.govrsc.org This orthogonal protection strategy is a cornerstone of modern chemical synthesis, enabling the controlled and sequential construction of complex molecules.

Role as a Precursor in Advanced Chemical Transformations

This compound functions as a versatile precursor for a variety of advanced chemical transformations. Its most prominent application is in the synthesis of peptides. chemimpex.comchemimpex.comambeed.com In this context, the protected amino acid can be coupled with another amino acid or a growing peptide chain. For instance, the methyl ester can be hydrolyzed to the free carboxylic acid, which is then activated and reacted with the free amine of another amino acid to form a peptide bond.

Beyond standard peptide synthesis, this compound is a building block for creating peptidomimetics, modified peptides, and other biologically active molecules. Researchers utilize it in the development of therapeutic agents, including anti-diabetic and anti-tumor drugs. researchgate.net For example, Boc-L-phenylalanine methyl ester has been used in the synthetic preparation of O-benzyl salicylamides. chemicalbook.com The ability to introduce a phenylalanine moiety into a larger molecular framework is critical for studying structure-activity relationships in medicinal chemistry. chemimpex.com

Fundamental Stereochemical Considerations of the Racemic Mixture

The designation "DL" signifies that this compound is a racemate—a 1:1 mixture of the D- and L-enantiomers. Enantiomers are non-superimposable mirror images of each other and, while they share many physical properties like melting point and molecular weight, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. chemimpex.comchemimpex.com This is particularly important in biological systems, where enzymes and receptors are chiral and often interact selectively with only one enantiomer of a compound.

For applications requiring a specific stereochemistry, such as the synthesis of biologically active peptides that mimic natural L-amino acid configurations, the racemic mixture must first be separated into its constituent enantiomers. researchgate.net This process, known as chiral resolution, is a critical step. researchgate.net Chemical resolution via the formation of diastereomeric salts is a common method for separating such enantiomers on a larger scale. researchgate.net The racemic nature of this compound makes it a useful starting point for developing and optimizing such resolution methods.

The distinct properties of the individual enantiomers are detailed in the table below. The opposite signs in their optical rotation values are a direct consequence of their mirror-image relationship.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B3060216 Boc-DL-phenylalanine methyl ester CAS No. 19901-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396396
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19901-50-9
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Boc Dl Phenylalanine Methyl Ester and Its Enantiomers

Strategies for Racemic Synthesis

The preparation of racemic Boc-DL-phenylalanine methyl ester begins with the synthesis of the corresponding phenylalanine methyl ester. This can be achieved through several established esterification methods, followed by the introduction of the Boc protecting group.

The conversion of phenylalanine to its methyl ester is a common and well-documented procedure. Traditional methods often employ strong acids or highly reactive reagents to facilitate the reaction.

One of the most conventional methods for preparing amino acid methyl esters is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst.

Thionyl Chloride/Methanol (B129727): A widely used and effective method involves the use of thionyl chloride (SOCl₂) in methanol. snmjournals.orgrsc.org Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which then catalyzes the esterification. This approach is known for its high yields. For instance, L-phenylalanine has been converted to its methyl ester hydrochloride in 97% yield by stirring it in methanol with thionyl chloride at room temperature for 24 hours. rsc.org The reaction is typically initiated at a low temperature (0 °C) before being allowed to proceed at room temperature or under reflux. snmjournals.orgrsc.org While effective, this method requires careful handling due to the corrosive and reactive nature of thionyl chloride and the generation of gaseous byproducts like HCl and sulfur dioxide. google.com

Sulfuric Acid Catalysis: Concentrated sulfuric acid (H₂SO₄) is another common catalyst for the esterification of amino acids. nih.govgoogle.com The process generally involves heating the amino acid in methanol with a catalytic amount of sulfuric acid. google.com Research has shown that the yield of L-phenylalanine methyl ester can be significantly improved by continuously adding and distilling off methanol during the reaction, pushing the equilibrium towards the product. google.com Using this technique, yields of up to 98.6% have been reported. google.com Studies on thin-film esterification catalyzed by sulfuric acid have indicated that aromatic amino acids like phenylalanine are highly reactive, achieving yields of 40-50%. nih.govacs.org

Table 1: Comparison of Thionyl Chloride and Sulfuric Acid Catalyzed Esterification of Phenylalanine
MethodReagentsTypical ConditionsReported YieldReference
Thionyl ChlorideL-phenylalanine, SOCl₂, MethanolStirred for 24h at room temperature97% rsc.org
Sulfuric AcidL-phenylalanine, 98% H₂SO₄, MethanolHeated at 85°C for 4h with continuous methanol addition/distillation98.6% google.com
Sulfuric Acid (Thin Film)L-phenylalanine, H₂SO₄, MethanolESI source, thin film temperature of 70°C40-50% nih.govacs.org

To circumvent the harsh conditions and safety concerns associated with strong acids and thionyl chloride, milder esterification methods have been developed.

Trimethylchlorosilane/Methanol (TMSCl/MeOH): The use of trimethylchlorosilane in methanol provides a convenient and efficient system for the preparation of amino acid methyl esters. nih.govsigmaaldrich.com This method offers several advantages, including mild reaction conditions (typically room temperature), simple operation and workup, and good to excellent yields. nih.govresearchgate.net The reaction is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net Phenylalanine can be converted to its methyl ester hydrochloride in high yield by reacting it with methanol in the presence of TMSCl at room temperature. researchgate.netgoogle.com This system has been shown to be more advantageous than traditional methods due to its operational simplicity and reduced safety and waste disposal issues. nih.gov

Table 2: Mild Esterification of Amino Acids using TMSCl/Methanol
SubstrateReagentsConditionsYieldReference
Various Amino AcidsAmino Acid, Trimethylchlorosilane, MethanolRoom TemperatureGood to Excellent nih.govsigmaaldrich.com
PhenylalaninePhenylalanine, Trimethylchlorosilane, MethanolRoom Temperature for 20hNot specified, but used for further synthesis researchgate.net

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step in peptide synthesis, serving to protect the amine functionality from unwanted reactions. total-synthesis.com The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

The mechanism of Boc protection involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. commonorganicchemistry.comjk-sci.com This initial attack results in the formation of an unstable intermediate and a tert-butyl carbonate leaving group. commonorganicchemistry.com The tert-butyl carbonate then acts as a base, abstracting a proton from the now-protonated amine. commonorganicchemistry.com Subsequently, this tert-butyl bicarbonate intermediate decomposes into carbon dioxide gas and tert-butanol, driving the reaction to completion. commonorganicchemistry.comcommonorganicchemistry.com This decomposition and release of CO₂ gas is a significant driving force for the reaction. total-synthesis.com

The conditions for Boc protection can be fine-tuned to optimize yield and purity. While the reaction can proceed without a base, one is often added to facilitate the process, especially when protecting amino acids. total-synthesis.comorganic-chemistry.org

Base and Solvent Selection: Triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) are commonly used bases, particularly for amino acids. total-synthesis.comnih.gov The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or aqueous mixtures. jk-sci.comnumberanalytics.com For example, N-Boc-L-phenylalanine can be prepared by reacting L-phenylalanine with (Boc)₂O in a mixture of acetone (B3395972) and water using triethylamine as the base. google.com

Catalysis with DMAP: For less reactive amines or to accelerate the reaction, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. commonorganicchemistry.comnumberanalytics.com DMAP first reacts with (Boc)₂O to form a more reactive boc-pyridinium intermediate. The amine then attacks this intermediate, releasing the catalyst. commonorganicchemistry.com However, while DMAP increases the reaction rate, it can also promote side reactions. commonorganicchemistry.com

Solvent-Free Conditions: Research has demonstrated that N-Boc protection can be performed efficiently under solvent-free and catalyst-free conditions, offering an environmentally benign alternative. jk-sci.com

The choice of conditions depends on factors such as the steric hindrance and basicity of the amine. numberanalytics.com Careful control of temperature and reaction time is essential to minimize the formation of byproducts. numberanalytics.com

Table 3: Optimized Conditions for Boc Protection
SubstrateReagentsConditionsKey FeaturesReference
Amines(Boc)₂O, Triethylamine (TEA), THFStandard conditionsCommonly used base and solvent system jk-sci.com
L-Phenylalanine(Boc)₂O, Triethylamine, Acetone/WaterStirred for 4 hours at 25°CHigh yield (89.8%) after crystallization google.com
Challenging Substrates(Boc)₂O, 4-Dimethylaminopyridine (DMAP)Catalytic DMAPAccelerates reaction for sterically hindered amines commonorganicchemistry.comnumberanalytics.com
Various Amines(Boc)₂OSolvent- and catalyst-freeEnvironmentally friendly approach jk-sci.com

N-Protection Techniques for Amino Acids to Form Boc Derivatives

Stereoselective Synthesis Approaches for Enantiopure Boc-Phenylalanine Methyl Esters

Achieving enantiomeric purity is often the most significant challenge in the synthesis of chiral molecules. For Boc-phenylalanine methyl ester, methods involving asymmetric catalysis and chiral auxiliaries are prominent.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, providing an efficient route to enantiomerically enriched products from prochiral or racemic starting materials. acs.orgresearchgate.net

Several catalytic systems have been developed for synthesizing phenylalanine derivatives with high enantioselectivity. Rhodium-catalyzed asymmetric conjugate addition is one such powerful method. acs.org For instance, the arylation of N-Boc-dehydroalanine with arylboronic acids using a Rh(I) catalyst can produce N-Boc-phenylalanine derivatives with high yield (up to 99%) and enantiomeric excess (95% ee). acs.org This reaction proceeds through a conjugate addition and an enantioselective protonation cascade. acs.org

Phase-transfer catalysis offers another effective strategy. Using pseudoenantiomeric Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, the asymmetric α-alkylation of a glycine (B1666218) Schiff base with benzyl (B1604629) bromides can produce both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives. nih.gov The choice of catalyst dictates the stereochemistry of the product, with the cinchonine-type catalyst yielding (R)-derivatives and the cinchonidine-type affording (S)-derivatives in excellent yields and enantioselectivity. nih.gov

Biocatalysis, employing enzymes, has also emerged as a potent tool. acs.org Phenylalanine ammonia-lyases (PALs) can be used for the asymmetric hydroamination of cinnamic acids to produce L-phenylalanines. nih.gov Furthermore, engineered PALs, coupled with a chemoenzymatic deracemization process, have been used to synthesize D-phenylalanines from inexpensive cinnamic acids in high yield and excellent optical purity. nih.gov

Catalytic SystemCatalyst TypeSubstrate(s)Key FindingReference
Rhodium-Catalyzed Asymmetric ArylationHomogeneous (Metal-Organic)N-Boc-dehydroalanine, Arylboronic acidProduces functionalized phenylalanine derivatives in up to 99% yield and 95% ee. acs.org acs.org
Asymmetric Phase-Transfer CatalysisOrganocatalystGlycine Schiff base, Benzyl bromideYields both (R) and (S) enantiomers in high ee by selecting the appropriate pseudoenantiomeric Cinchona alkaloid catalyst. nih.gov nih.gov
BiocatalysisEnzyme (Phenylalanine Ammonia-Lyase)Cinnamic acidsCan be used to synthesize both L- and D-phenylalanine derivatives with high optical purity. nih.gov acs.orgnih.gov

Chiral auxiliary-based methods involve temporarily incorporating a chiral molecule into the substrate. This auxiliary directs the stereochemical course of a reaction before being subsequently removed, yielding an enantiomerically enriched product.

A notable example involves using N-cinnamoyl-L-proline as a chiral template. acs.org In this approach, the L-proline derivative acts as the auxiliary to synthesize β-substituted phenylalanine residues stereoselectively. acs.org This strategy has been successfully applied to create tripeptide derivatives that are structural analogues of HIV protease inhibitors, demonstrating the utility of the auxiliary in guiding the formation of specific stereocenters. acs.org

Derivatization from Phenylalanine Precursors and Other Feedstocks

The most direct methods for synthesizing this compound involve using phenylalanine itself as the starting material. These processes typically involve esterification of the carboxylic acid and protection of the amine group.

A common and efficient precursor for many synthetic routes is phenylalanine methyl ester hydrochloride. nih.gov This salt is typically prepared by the direct esterification of L-phenylalanine using methanol in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂). rsc.org

The reaction involves suspending L-phenylalanine in methanol, followed by the slow addition of thionyl chloride at a reduced temperature (e.g., 0 °C). rsc.org After the addition, the reaction is allowed to proceed at room temperature for an extended period, often 24 hours. rsc.org The thionyl chloride reacts with methanol to form hydrogen chloride in situ, which protonates the amino group and catalyzes the esterification. Removal of the solvent yields the crude hydrochloride salt, which can be purified by recrystallization to afford a white crystalline solid in high yield (e.g., 97%). rsc.org

ReactantReagentSolventTypical ConditionsProductYieldReference
L-PhenylalanineThionyl Chloride (SOCl₂)MethanolAddition at 0 °C, then stir for 24h at room temperature.L-Phenylalanine methyl ester hydrochloride97% rsc.org

The synthesis of Boc-L-phenylalanine methyl ester generally involves a two-step sequence starting from L-phenylalanine: N-protection followed by esterification, or vice-versa. A common strategy involves first protecting the amino group with a tert-butyloxycarbonyl (Boc) group. chemimpex.comnih.gov

N-Protection: L-phenylalanine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system, such as a water/dioxane mixture, to yield N-Boc-L-phenylalanine. nih.gov This reaction selectively protects the amine functional group, making the carboxyl group available for subsequent modification. nih.gov

Esterification: The resulting N-Boc-L-phenylalanine is then esterified. While this can be achieved via acid-catalyzed esterification, other methods are also employed to avoid potential side reactions. For example, modified Mukaiyama's reagents can be used to facilitate the esterification of N-protected amino acids under milder conditions. nih.gov This sequential approach ensures that the amine group does not interfere with the esterification reaction, leading to the desired N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester. sigmaaldrich.com

This stepwise process is fundamental in peptide chemistry, where the protected and esterified amino acid serves as a key building block for constructing larger peptide chains. chemimpex.com

Stereochemical Resolution and Enantiomeric Purity Assessment of Boc Dl Phenylalanine Methyl Ester

The separation of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of chiral molecules. For Boc-DL-phenylalanine methyl ester, various methods are employed to resolve the racemic mixture and assess the enantiomeric purity of the resulting products. These techniques range from classical chemical resolution to modern chromatographic and enzymatic methods.

Reactivity Profiles and Strategic Transformations of Boc Dl Phenylalanine Methyl Ester

Selective N-Deprotection Reactions of the Boc Group

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic environments. organic-chemistry.org

The most common method for the deprotection of the Boc group is through acidolysis. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed to efficiently remove the Boc group. researchgate.net

Trifluoroacetic Acid (TFA): TFA is a strong carboxylic acid that effectively cleaves the Boc group, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). researchgate.netcommonorganicchemistry.com The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide and the free amine. organic-chemistry.org The general mechanism involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture. researchgate.net

Typical reaction conditions involve treating the Boc-protected amino ester with a solution of TFA in DCM (e.g., 20-50% TFA) at room temperature. commonorganicchemistry.comreddit.com The reaction is generally rapid, often completing within 30 minutes to a few hours. nih.govresearchgate.net

Hydrochloric Acid (HCl): Anhydrous solutions of HCl in solvents like dioxane or methanol (B129727) are also highly effective for Boc deprotection. researchgate.netcommonorganicchemistry.com This method provides the corresponding amine hydrochloride salt directly. commonorganicchemistry.com Using HCl in dioxane is a common protocol, with reaction times typically ranging from 30 minutes to a few hours at room temperature. researchgate.net This method can offer good selectivity for Nα-Boc group removal in the presence of tert-butyl esters and ethers. researchgate.net

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Solvent Typical Concentration Typical Reaction Time Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% 30 min - 2 h commonorganicchemistry.comreddit.comnih.gov
Hydrochloric Acid (HCl) Dioxane 4 M 30 min - 16 h researchgate.netcommonorganicchemistry.com
Hydrochloric Acid (HCl) Methanol 0.1 M < 3 h researchgate.net

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are labile under different conditions. This strategy is crucial in the synthesis of complex molecules like peptides. researchgate.net The Boc group, being acid-labile, is orthogonal to base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group and those cleaved by hydrogenolysis, such as the benzyloxycarbonyl (Cbz or Z) group. organic-chemistry.orgrsc.org

For instance, if a peptide contains both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed using a base like piperidine, leaving the Boc group intact. organic-chemistry.org Conversely, treatment with an acid like TFA will cleave the Boc group while the Fmoc group remains. sigmaaldrich.com This orthogonality allows for the stepwise elongation of peptide chains or the differential functionalization of a molecule at various sites. researchgate.netrsc.org

Similarly, the Boc group is stable to the conditions used for removing the allyloxycarbonyl (Alloc) group, which involves palladium(0) catalysis. sigmaaldrich.com This provides another layer of orthogonality for synthetic strategies.

Ester Hydrolysis and Transesterification Reactions

The methyl ester of Boc-DL-phenylalanine methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester.

Saponification, or base-mediated hydrolysis, of the methyl ester is a common transformation to yield the free carboxylic acid, Boc-DL-phenylalanine. This reaction is typically carried out using an aqueous solution of a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like water and tetrahydrofuran (B95107) (THF) or methanol. nih.govrsc.org The reaction generally proceeds at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC). rsc.org Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate and allow for extraction of the carboxylic acid product. nih.govrsc.org

Table 2: Conditions for Saponification of Boc-Amino Acid Methyl Esters

Base Solvent System Typical Conditions Reference
Lithium Hydroxide (LiOH) Water/THF 1 M aqueous solution, room temperature rsc.org
Sodium Hydroxide (NaOH) Methanol/Water 0.75 N aqueous solution, 0 °C to room temperature nih.gov

Functional Group Interconversions and Derivatizations at the Amine and Ester Moieties

Following the selective deprotection of the amine or transformation of the ester, further modifications can be carried out at these functional groups.

After the removal of the Boc group to expose the primary amine, N-alkylation or N-methylation can be performed. However, direct N-alkylation of the Boc-protected amine is also possible under specific conditions. For example, N-methylation of Boc-amino acids can be achieved, and subsequent deprotection yields the N-methylated amine hydrochloride salt. organic-chemistry.org

Condensation Reactions with Amino Acids (Dipeptide Formation)

The strategic use of protecting groups on both the N-terminus and C-terminus of amino acids is fundamental to modern peptide synthesis, preventing uncontrolled polymerization and ensuring the formation of a specific, desired peptide sequence. masterorganicchemistry.comlibretexts.org In the case of this compound, the amine is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is protected as a methyl ester. This dual protection allows for its controlled participation in peptide bond formation.

The primary strategy for forming a dipeptide involves the selective deprotection of one terminus and coupling it with another appropriately protected amino acid. For instance, the Boc group of this compound can be removed using a strong acid like trifluoroacetic acid (TFA), liberating the free amine. masterorganicchemistry.com This newly exposed amine can then react with another N-protected amino acid (e.g., another Boc-amino acid) whose carboxyl group has been activated.

Alternatively, and more directly relevant to this compound as a starting material, its methyl ester can be saponified to yield the free carboxylic acid (Boc-DL-phenylalanine). This free acid can then be activated and coupled with the free amino group of another amino acid ester. The activation of the carboxylic acid is a critical step, typically achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the amino group of the partner amino acid. uni-kiel.debachem.com This process, known as a condensation reaction, results in the formation of a new amide (peptide) bond. youtube.comquizlet.com

Commonly employed methods for this coupling reaction involve the use of carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble variants like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive to enhance efficiency and minimize side reactions, particularly racemization. masterorganicchemistry.combachem.compeptide.com Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently used to form an active ester intermediate, which then reacts with the amine component. uni-kiel.deorgsyn.org Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU), which are known for their high reactivity and ability to facilitate even sterically hindered couplings. uni-kiel.depeptide.comsigmaaldrich.com A base, such as N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA), is typically required to neutralize the salt of the amino acid ester and to facilitate the coupling reaction. nih.govorientjchem.org

A general procedure involves dissolving the N-Boc protected amino acid (like Boc-phenylalanine) in a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). orientjchem.org A coupling reagent and an additive are introduced, followed by the amino acid methyl ester component and a tertiary base. nih.gov The reaction progress is monitored, and upon completion, the protected dipeptide is isolated and purified. nih.govorientjchem.org

Table 1: Examples of Coupling Reagents for Dipeptide Synthesis
Coupling Reagent ClassSpecific Reagent(s)Common Additive(s)Key Characteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOSuWidely used; DCC byproduct is insoluble, while EDC's is water-soluble. bachem.compeptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPN/AHighly efficient, particularly for sterically hindered couplings and cyclizations. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUN/A (Reagent contains HOBt or HOAt moiety)Fast reactions, high yields; HATU is particularly effective due to the HOAt leaving group. bachem.comsigmaaldrich.com

Formation of Alpha-Chloroketones and Epoxides

This compound can be transformed into key synthetic intermediates such as α-chloroketones and epoxides, which are valuable in the synthesis of protease inhibitors. A notable method for this transformation avoids the use of the hazardous diazomethane. nih.gov

The process begins with a one-carbon chain extension of the methyl ester. Boc-phenylalanine methyl ester reacts with dimethylsulfoxonium methylide, which is generated from trimethylsulfoxonium (B8643921) iodide and a strong base. This reaction produces a β-keto dimethylsulfoxonium ylide intermediate. nih.gov Subsequent treatment of this ylide with hydrogen chloride (HCl) in a solvent like tetrahydrofuran (THF) results in the loss of dimethyl sulfoxide (B87167) (DMSO) and the formation of the desired N-protected α-amino-α'-chloroketone (specifically, 4-phenyl-3-(tert-butyloxycarbonylamino)-1-chloro-2-butanone). nih.govgoogle.com

However, a significant challenge in this specific transformation is epimerization at the α-carbon of the phenylalanine residue when starting from the methyl ester. nih.gov To circumvent this issue, a more reactive aryl ester, such as a 4-nitrophenyl ester, is often used instead of the methyl ester to minimize the loss of stereochemical integrity. nih.govgoogle.com

Once the α-chloroketone is synthesized, it can be selectively reduced to form a chlorohydrin intermediate. For example, reduction with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding amino alcohol. researchgate.net This chlorohydrin can then be treated with a base, leading to intramolecular cyclization to form the corresponding N-protected α-amino epoxide. researchgate.net These epoxides are crucial chiral building blocks for synthesizing hydroxyethylamine-based pharmaceutical compounds. researchgate.net

Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The principles of regioselectivity and chemoselectivity are paramount in the synthetic utility of this compound, particularly in peptide synthesis. Amino acids are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. quizlet.com Without protection, attempting to couple two different amino acids results in a statistical mixture of at least four different dipeptide products (e.g., Ala-Gly, Gly-Ala, Ala-Ala, and Gly-Gly), leading to extremely low yields of the desired product. masterorganicchemistry.comlibretexts.org

The use of this compound exemplifies a robust chemoselective strategy.

Chemoselectivity : The N-terminus is protected as a carbamate (Boc), which deactivates the nucleophilicity of the amino group under the conditions required for peptide bond formation. masterorganicchemistry.comlibretexts.org The C-terminus is protected as a methyl ester, preventing the carboxyl group from acting as a nucleophile or participating in unwanted side reactions. masterorganicchemistry.comquizlet.com This orthogonal protection scheme ensures that when the carboxyl group of an N-protected amino acid is activated, it will react exclusively with the free amino group of a C-protected amino acid, yielding a single dipeptide product. masterorganicchemistry.com

Regioselectivity : This controlled reactivity dictates the regiochemistry of the newly formed peptide bond. The reaction is directed to occur specifically between the activated carboxyl group of one amino acid and the deprotected amino group of the other, ensuring the correct sequence (e.g., Phe-Gly vs. Gly-Phe).

This strategic use of protecting groups allows for the stepwise and controlled assembly of peptides, where amino acids are added one by one in a predetermined order, which is the foundation of both solution-phase and solid-phase peptide synthesis. masterorganicchemistry.com

Stereochemical Integrity Preservation and Epimerization Pathways in Chemical Transformations

Maintaining the stereochemical integrity of the chiral α-carbon is a critical challenge in transformations involving this compound and its derivatives. The α-proton is susceptible to abstraction, especially when the adjacent carboxyl group is activated, which can lead to racemization or epimerization (the interconversion of diastereomers). uni-kiel.de

In Dipeptide Formation : The highest risk of epimerization occurs during the activation of the carboxyl group for peptide coupling. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. uni-kiel.de The activated carboxyl group can cyclize, and the resulting oxazolone has an acidic proton at the Cα position. Deprotonation by a base followed by reprotonation can scramble the stereocenter.

To combat this, several strategies are employed:

Coupling Reagents and Additives : The use of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, OxymaPure) is crucial. uni-kiel.debachem.comorgsyn.org These additives react with the activated amino acid to form active esters that are more resistant to racemization than other activated intermediates and couple efficiently with the amine component. uni-kiel.desigmaaldrich.com

Choice of Base : The type and amount of base used can influence the extent of epimerization. Sterically hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are generally preferred over less hindered ones. nih.gov

Protecting Group : Urethane-based protecting groups like Boc and Fmoc are known to significantly suppress racemization compared to other N-acyl groups because the lone pair on the urethane (B1682113) nitrogen is delocalized into the carbonyl, making it less likely to participate in oxazolone formation. bachem.com

In α-Chloroketone Formation : The conversion of Boc-phenylalanine methyl ester to the corresponding α-chloroketone via a β-keto ylide intermediate has been shown to cause epimerization. nih.gov The reaction conditions, which may involve basic or acidic steps, can facilitate the loss of stereochemical purity at the α-carbon. Research indicates that using a more reactive aryl ester in place of the methyl ester can mitigate this problem, suggesting the ester's reactivity plays a key role in preserving the stereocenter during this specific transformation. nih.gov

In Other Transformations : The configurational stability of derivatives is an area of active research. For example, converting α-amino acids into N-hydroxymethyl α-amino aldehydes leads to derivatives with remarkable configurational stability. orgsyn.org This stability is attributed to the formation of a five-membered cyclic hemiacetal, which shields the α-proton and prevents its easy abstraction. orgsyn.org This demonstrates that structural modification of the amino acid derivative itself can be a powerful tool for preserving stereochemical integrity during subsequent reactions.

Advanced Applications As a Core Building Block in Complex Molecular Synthesis

Utilization in Peptide Synthesis Methodologies

The synthesis of peptides, chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. Boc-DL-phenylalanine methyl ester is a valuable asset in this field, finding application in both solid-phase and solution-phase peptide synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that allows for the efficient assembly of peptides on a solid support. In this methodology, an amino acid is anchored to a resin, and subsequent amino acids are added in a stepwise fashion. The use of N-terminally protected amino acids, such as those with a Boc group, is crucial to prevent unwanted side reactions like self-polymerization. chemimpex.comsigmaaldrich.com The Boc group ensures that the amino group of the incoming amino acid does not react with itself, directing the reaction to the desired peptide bond formation. chemimpex.comsigmaaldrich.com

The general workflow of incorporating a Boc-protected amino acid like this compound in SPPS involves the following steps:

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

Activation and Coupling: The carboxyl group of the incoming Boc-amino acid is activated using a coupling reagent. This activated species then reacts with the free amino group on the resin-bound peptide, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away.

Repeat: The cycle is repeated to elongate the peptide chain.

The stability of the Boc group to the coupling conditions and its clean removal are key to the high yields and purities achievable with SPPS.

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for fragments that are later combined. In this approach, the peptide is synthesized in a homogenous solution.

This compound is also employed in solution-phase strategies. nih.gov The methyl ester serves as a protecting group for the C-terminus, preventing it from reacting while the N-terminus is coupled with another amino acid. A common strategy involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the peptide bond. ptfarm.plnih.gov For instance, Boc-phenylalanine can be coupled with another amino acid methyl ester using DCC and HOBt to form a dipeptide. nih.govptfarm.pl The Boc group can then be selectively removed to allow for further elongation of the peptide chain at the N-terminus.

A study on the synthesis of phenylalanine-rich peptides with potential anthelmintic and cytotoxic properties utilized Boc-amino acids in solution-phase synthesis with DCC as the coupling agent and N-methylmorpholine (NMM) as the base. ptfarm.pl This highlights the practical application of these building blocks in the creation of bioactive peptides.

Precursor for Bioactive Molecule Scaffolds and Pharmaceutical Intermediates

The utility of this compound extends beyond peptide synthesis. It serves as a crucial starting material for the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. chemimpex.comchemimpex.comnih.gov

This compound is a versatile precursor for creating various amino acid derivatives and analogues. chemimpex.comchemimpex.comnih.gov These modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, receptor affinity, and pharmacokinetic properties. The Boc and methyl ester groups can be selectively manipulated or removed to allow for modifications at the N-terminus, C-terminus, or the phenyl side chain. This flexibility enables the synthesis of a diverse library of non-natural amino acids for drug discovery and biochemical studies. medchemexpress.commedchemexpress.com

For example, it can be used in the synthesis of β³-amino acid methyl esters, which are important components of many biologically active compounds. nih.gov A safe and efficient method for this transformation involves a Wittig-type reaction with a methoxyphosphonium ylide, followed by a series of reduction, isomerization, and cleavage steps. nih.gov

The phenylalanine scaffold within this compound can be utilized to construct more complex heterocyclic systems, such as pyrrolidines. tdl.org Pyrrolidine rings are a common structural motif in many natural products and pharmaceuticals.

One synthetic strategy involves the reaction of L-phenylalanine methyl ester hydrochloride with methyl malonyl chloride to form an intermediate that can then undergo cyclization to yield a pyrrolidine-2,4-dione, also known as a tetramic acid. orgsyn.org These tetramic acid scaffolds are found in a variety of natural products with antibiotic, antiviral, and antifungal activities. tdl.org

Intermediate in Total Synthesis of Natural Products and Complex Compounds

The strategic importance of this compound is further underscored by its role as an intermediate in the total synthesis of complex natural products. nih.gov Natural products often possess intricate molecular architectures and potent biological activities, making their synthesis a significant challenge and a driving force for the development of new synthetic methodologies.

In one example, a dipeptide of phenylalanine, synthesized using Boc-protected amino acids, served as a key component in the solution-phase synthesis of new tri- and tetrapeptides containing the biologically active molecules gabapentin (B195806) and baclofen. nih.gov This demonstrates how peptide fragments derived from this compound can be integrated into larger, more complex molecular structures with potential therapeutic applications.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Boc-DL-phenylalanine methyl ester.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation and purity assessment of this compound. nih.govrsc.org The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum of Boc-L-phenylalanine methyl ester typically displays characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the phenylalanine side chain, and the methyl ester group. chemicalbook.commedchemexpress.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the amino acid backbone. chemicalbook.com Analysis of these spectra allows for the unambiguous confirmation of the compound's structure. Furthermore, the integration of the proton signals and the absence of impurity peaks in both ¹H and ¹³C NMR spectra serve as reliable indicators of the sample's purity. medchemexpress.com

Table 1: Representative ¹H and ¹³C NMR Data for Boc-L-phenylalanine methyl ester

Nucleus Chemical Shift (δ) in ppm (Solvent) Assignment
¹H ~1.4 (s, 9H) (CH₃)₃C- (Boc group)
~3.0-3.2 (m, 2H) β-CH₂ (Phenylalanine)
~3.7 (s, 3H) -OCH₃ (Methyl ester)
~4.4 (m, 1H) α-CH (Phenylalanine)
~5.0 (br s, 1H) -NH- (Amide)
~7.2-7.3 (m, 5H) Aromatic protons (Phenyl ring)
¹³C ~28.3 (CH₃)₃C- (Boc group)
~38.5 β-CH₂ (Phenylalanine)
~52.5 -OCH₃ (Methyl ester)
~55.7 α-CH (Phenylalanine)
~80.2 (CH₃)₃C - (Boc group)
~127.0, 128.6, 129.5 Aromatic CH
~136.7 Aromatic C (quaternary)
~155.6 C=O (Boc urethane)
~173.0 C=O (Methyl ester)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.org

While not directly applicable to this compound itself, ¹¹B NMR spectroscopy is a powerful technique for monitoring the formation of boronate esters in related systems. nsf.govnih.gov Phenyl boronic acids are known to react with diols, such as those found in carbohydrates, to form reversible covalent boronate esters. nih.gov ¹¹B NMR can effectively distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate ester. mdpi.comresearchgate.net This change in hybridization results in a significant upfield shift in the ¹¹B NMR spectrum, providing a clear method to monitor the progress and equilibrium of the reaction. nsf.gov The technique is particularly useful for determining the pKa of boronic acids and studying their binding affinities with diols under various pH conditions. nih.govresearchgate.net This analytical approach is crucial in fields where boronic acid-diol interactions are utilized, such as in the development of sensors and for biochemical studies. nsf.govnih.gov

NMR spectroscopy is also a valuable tool for the conformational analysis of chiral molecules like derivatives of phenylalanine. While not specifically detailed for this compound in the provided context, techniques like the Mosher's method are widely used. This involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct ¹H and ¹⁹F NMR spectra, allowing for the determination of the absolute configuration of the original molecule.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOESY) can be employed to study the through-space interactions between protons, providing insights into the three-dimensional structure and preferred conformations of the molecule in solution. nih.gov For instance, studies on proteins containing phenylalanine residues have utilized ¹⁹F NMR of incorporated 4-¹⁹F-phenylalanine to probe conformational heterogeneity and dynamics within the protein structure. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and determining the enantiomeric excess of this compound. waters.comnih.gov

For purity analysis, reversed-phase HPLC is commonly employed. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the main peak corresponding to this compound is compared against reference standards, and the presence of any impurity peaks is indicative of a lower purity level. The peak area percentage is often used to quantify the purity.

To determine the enantiomeric excess, chiral HPLC is the method of choice. sigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of the compound, leading to their separation. sigmaaldrich.com The two enantiomers will have different retention times, allowing for their individual quantification. The enantiomeric excess (ee) is then calculated based on the relative peak areas of the two enantiomers. Various chiral columns are available for the separation of amino acid derivatives. sigmaaldrich.comsigmaaldrich.com The choice of the mobile phase, which often consists of a mixture of organic solvents with additives like acetic acid or triethylamine (B128534), is crucial for achieving optimal separation. sigmaaldrich.com

Table 2: Example of HPLC Conditions for Chiral Separation of Phenylalanine Methyl Ester Enantiomers

Parameter Condition
Column LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 μm particles
Mobile Phase Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)
Flow Rate 1 mL/min
Column Temperature 20 °C
Detector UV, 254 nm

Note: These are example conditions and may require optimization for specific applications. sigmaaldrich.com

The development of reliable HPLC methods is critical for quality control in the synthesis and application of enantiomerically pure compounds. heraldopenaccess.usumn.edu

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. nih.gov

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ will be observed, confirming the molecular weight of 279.33 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for Boc-protected amino acid esters include the loss of the tert-butyl group or the entire Boc group, as well as cleavage of the ester bond. Analyzing these fragment ions helps to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.

X-ray Diffraction Analysis for Solid-State Conformation

X-ray diffraction analysis is the definitive method for determining the three-dimensional structure and conformation of this compound in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's spatial arrangement.

Computational and Theoretical Investigations

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of Boc-DL-phenylalanine methyl ester is not static; it exists as an ensemble of interconverting conformers. The flexibility of the molecule is primarily determined by the rotation around several single bonds. Computational methods such as molecular mechanics and quantum chemistry are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The preferred 3D-structures of N-protected amino acid esters are defined by a set of torsion angles along the backbone and the side chain. While specific computational studies detailing the full conformational landscape of this compound are not prevalent in public literature, analysis of closely related N-Boc protected peptides provides significant insight into its likely structural preferences.

The key torsion angles include:

ω (omega): Describes the rotation around the peptide-like bond (C-N) of the urethane (B1682113) group. It is typically found in a planar trans conformation (around 180°).

φ (phi): Represents the rotation around the N-Cα bond.

ψ (psi): Represents the rotation around the Cα-C' bond (where C' is the carbonyl carbon of the ester).

χ1 (chi-1) and χ2 (chi-2): Describe the rotations of the phenylalanine side chain.

Studies on related dipeptides often show that the backbone torsion angles promote turn-like conformations. For instance, in a study of Boc-Val-Phe-OMe, the peptide unit was found to be in a trans conformation with ω ≈ -178.2°. While this is a dipeptide, the foundational conformational preferences of the protected phenylalanine residue are relevant.

Table 1: Representative Torsion Angles in a Related N-Boc-Protected Phenylalanine Dipeptide

Torsion Angle Value (degrees) Description
ω ~180° Urethane bond conformation (typically trans)
φ Varies Rotation around N-Cα
ψ Varies Rotation around Cα-C'
χ1 Varies Side chain rotation (N-Cα-Cβ-Cγ)

Computationally, the Boc group is seen as promoting defined secondary structures, such as β-turns, in short peptides. This is because the urethane moiety can participate in hydrogen bonding, and its bulky nature helps to lock the peptide backbone into a more rigid conformation. This pre-organization can be crucial in synthetic applications where a specific conformation is desired for a subsequent reaction step.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For derivatives of phenylalanine, this includes understanding processes like hydrogenation. In one study, the catalytic hydrogenation of L-phenylalanine methyl ester to the chiral L-phenylalaninol was investigated using computational methods. As part of this research, the role of the Boc protecting group was explored by modeling the adsorption of N-Boc-L-phenylalanine methyl ester on a Cu₆/γ-Al₂O₃(100) catalyst surface. nih.govresearchgate.net

The Density Functional Theory (DFT) calculations showed that the molecule adsorbs onto the catalyst surface through interactions involving both the amino group and the ester group. nih.gov This modeling helps to visualize the substrate-catalyst interactions at the atomic level, providing a rationale for the observed reactivity and selectivity in the hydrogenation process. Such studies are critical for designing more efficient and selective catalysts for important chemical transformations. For example, understanding how the Boc-protected compound interacts with the active sites allows for the optimization of reaction conditions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for several reasons: they can aid in the interpretation of experimental spectra, help to assign signals to specific atoms or vibrational modes, and be used to confirm the proposed structures of reaction products or conformational isomers.

The process involves first optimizing the geometry of the molecule (i.e., finding its lowest energy structure) using a suitable level of theory (e.g., DFT). Subsequently, spectroscopic properties are calculated for this optimized geometry. While specific computational predictions for the full NMR or IR spectra of this compound are not widely published, the methodology is well-established. Such calculations would be crucial for distinguishing between different conformers, as their predicted spectra would exhibit subtle but measurable differences.

Computational Studies on Adsorption and Interactions

The interaction of this compound with surfaces and other molecules is key to its application in various fields, from catalysis to materials science. Computational studies provide a molecular-level picture of these interactions.

A notable example is the DFT study of N-Boc-L-phenylalanine methyl ester adsorbed on a model γ-alumina (γ-Al₂O₃) surface with copper clusters. nih.govresearchgate.net The study presented an optimized configuration of the adsorbed molecule, detailing the bond distances between the atoms of the ester and the atoms of the catalyst surface. researchgate.net The calculations revealed that the amino and ester groups of the molecule are the primary interaction sites with the catalyst. nih.gov This type of computational analysis is fundamental to understanding heterogeneous catalysis and designing new materials with tailored surface properties for specific applications. Furthermore, studies on related Boc-protected dipeptides show that these molecules can self-assemble into nanostructures, a process driven by intermolecular interactions that can be modeled computationally. nih.gov

Q & A

Q. How can researchers distinguish this compound from its enantiomeric or structural analogs?

  • Methodology : Use chiral chromatography (e.g., Chiralpak IA column with 20% 2-propanol/hexane) to resolve enantiomers. Compare retention times with known standards (e.g., L- or D-forms). Structural analogs like Boc-phenylalaninol or Boc-β-homophenylalanine can be differentiated via 13C^{13}C-NMR (carbonyl signals at ~170 ppm for esters vs. ~155 ppm for carbamates) .
  • Data Interpretation : Enantiomeric excess (ee) calculations require integration of chromatographic peaks. For analogs, mass spec fragmentation patterns (e.g., loss of Boc group at m/z 57) aid identification .

Q. What are the recommended protocols for assessing the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), pH levels (2–10), and humidity. Monitor degradation via HPLC every 24 hours. Hydrolysis of the methyl ester group (yielding Boc-DL-phenylalanine) is a key degradation pathway under basic conditions .
  • Critical Note : Store lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis or Boc group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in peptide coupling reactions?

  • Methodology : Conflicting reactivity may arise from residual moisture (hydrolyzing the ester) or incomplete Boc deprotection. Optimize coupling using anhydrous DMF as solvent, HOBt/DCC as activators, and monitor reaction progress via FT-IR (disappearance of carbonyl stretch at ~1740 cm1^{-1} after ester activation) .
  • Troubleshooting : If coupling yields are low, pre-activate the carboxylate with PyBOP or use microwave-assisted synthesis to enhance kinetics .

Q. What advanced techniques are used to study the compound’s role in chiral auxiliaries or asymmetric synthesis?

  • Methodology : Employ dynamic kinetic resolution (DKR) with lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer. Monitor ee via chiral GC-MS (e.g., using heptadecanoic acid methyl ester as an internal standard) or circular dichroism (CD) spectroscopy .
  • Case Study : In asymmetric alkylation, the Boc group directs stereochemistry; analyze diastereomeric ratios via 1H^1H-NMR coupling constants or X-ray crystallography .

Q. How can researchers detect trace impurities (e.g., diastereomers or byproducts) in this compound?

  • Methodology : Use UPLC-QTOF-MS with electrospray ionization (ESI) in positive ion mode. Compare fragmentation patterns to databases (e.g., PubChem CID 3084017). For diastereomers, employ ion-mobility spectrometry (IMS) to separate co-eluting species .
  • Example : A common impurity is Boc-L-phenylalanine methyl ester (CAS 51987-73-6), distinguishable via retention time shifts in chiral columns .

Q. What are the implications of the compound’s methyl ester group in metabolic or enzymatic studies?

  • Methodology : The ester group enhances cell permeability but may require hydrolysis (e.g., via esterases) for bioactivity. Use LC-MS/MS to quantify free Boc-DL-phenylalanine in cellular lysates. Compare hydrolysis rates in liver microsomes vs. plasma (e.g., using palmitic acid methyl ester as a control) .
  • Key Finding : Ester hydrolysis is pH-dependent; acidic environments (e.g., lysosomes) accelerate cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.